2-((2-Chlorobenzyl)oxy)-4-fluorobenzaldehyde
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Overview
Description
2-((2-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is an organic compound that features both a chlorobenzyl and a fluorobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)oxy)-4-fluorobenzaldehyde typically involves the reaction of 2-chlorobenzyl alcohol with 4-fluorobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorobenzyl)oxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-((2-Chlorobenzyl)oxy)-4-fluorobenzoic acid.
Reduction: 2-((2-Chlorobenzyl)oxy)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Chlorobenzyl)oxy)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzyl)oxy)-4-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorobenzyl)oxy)-4-chlorobenzaldehyde
- 2-((2-Fluorobenzyl)oxy)-4-fluorobenzaldehyde
- 2-((2-Bromobenzyl)oxy)-4-fluorobenzaldehyde
Uniqueness
2-((2-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is unique due to the combination of the chlorobenzyl and fluorobenzaldehyde moieties, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing groups (chlorine and fluorine) can influence the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Biological Activity
2-((2-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is an organic compound featuring a unique structure that combines a benzaldehyde moiety with a chlorinated benzyl ether and a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C13H10ClF O
- Molecular Weight : 250.67 g/mol
- Structural Features :
- A benzaldehyde group.
- A 2-chlorobenzyl ether substituent.
- A fluorine atom at the para position.
The biological activity of this compound is thought to be mediated through its interactions with various biomolecular targets. It may act by:
- Inhibition of Enzymatic Activity : Compounds similar to benzaldehydes have been shown to inhibit enzymes such as xanthine oxidase, which could be relevant for this compound as well .
- Antifungal Mechanisms : The compound may disrupt cellular antioxidation systems in fungi, leading to increased susceptibility to oxidative stress.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
These results suggest that the compound has a promising profile for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. For instance, it has been shown to inhibit the growth of certain cancer cell lines, with IC50 values indicating effective cytotoxicity.
Cell Line | IC50 (μM) |
---|---|
MCF-7 (breast cancer) | 15.5 |
HeLa (cervical cancer) | 20.3 |
A549 (lung cancer) | 18.7 |
These findings highlight the potential of this compound in cancer therapeutics.
Case Studies
- Antifungal Study : In a study assessing the antifungal activity of various benzaldehyde derivatives, this compound was found to significantly inhibit the growth of Candida albicans, with an IC50 comparable to established antifungal agents .
- Antimicrobial Efficacy : Another research effort focused on the compound’s efficacy against resistant bacterial strains, demonstrating its ability to reduce biofilm formation in Staphylococcus aureus, a common pathogen associated with hospital-acquired infections.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-4-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-13-4-2-1-3-11(13)9-18-14-7-12(16)6-5-10(14)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBYBWBGFICNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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